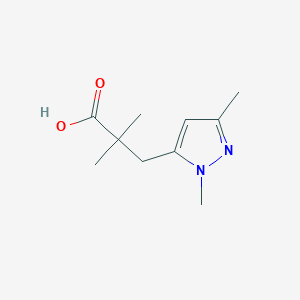
3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides
Mecanismo De Acción
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Similar in structure but lacks the carboxylic acid group, leading to different reactivity and applications.
1,3-Dimethyl-5-phenylpyrazole: Contains a phenyl group, which imparts different biological activities and chemical properties.
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar in having a carboxylic acid group but differs in the substitution pattern on the pyrazole ring.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7-5-8(12(4)11-7)6-10(2,3)9(13)14/h5H,6H2,1-4H3,(H,13,14) |
Clave InChI |
XMCUOBYRBBPRKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CC(C)(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


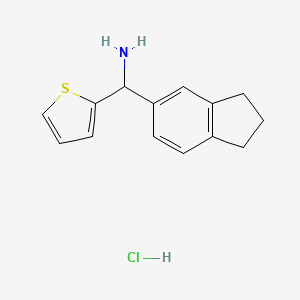


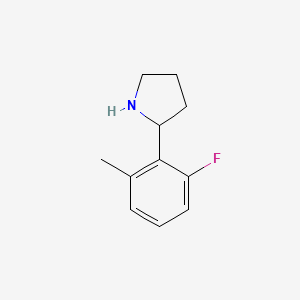


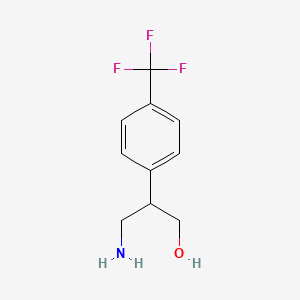
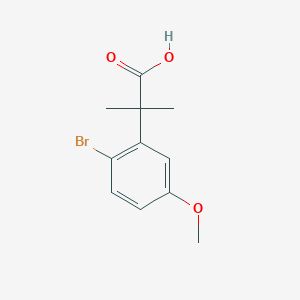
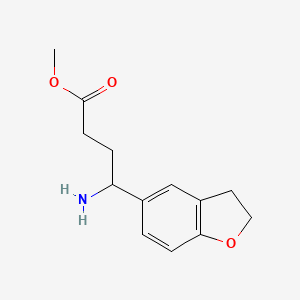
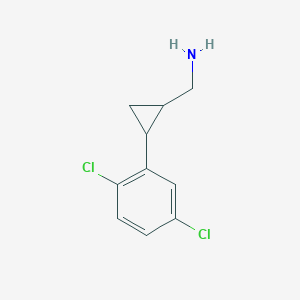
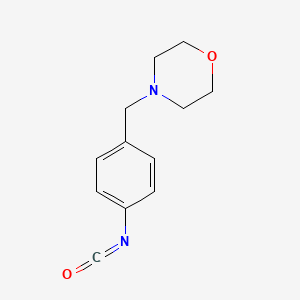

![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)

